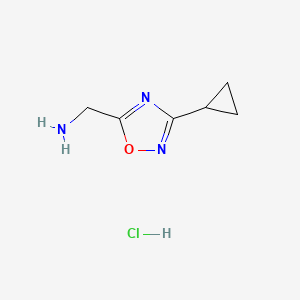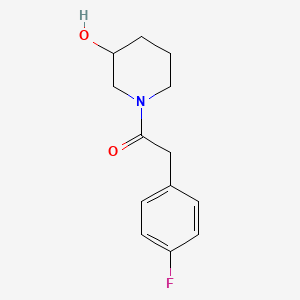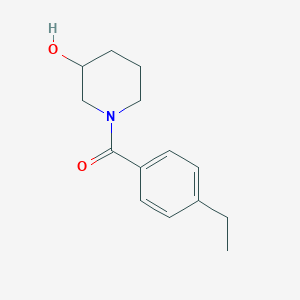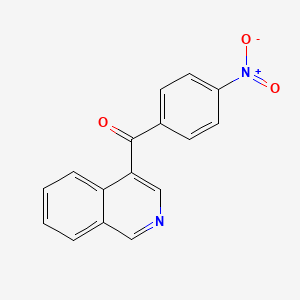
4-(4-硝基苯甲酰基)异喹啉
描述
4-(4-Nitrobenzoyl)isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. Isoquinolines are nitrogen-containing heterocyclic compounds that are considered important components of many biologically active products .
科学研究应用
4-(4-Nitrobenzoyl)isoquinoline is a versatile compound with applications in various fields:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for other isoquinoline derivatives.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It has therapeutic applications due to its potential biological effects.
Industry: The compound is used in material synthesis and catalysis.
生化分析
Biochemical Properties
4-(4-Nitrobenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 4-(4-Nitrobenzoyl)isoquinoline is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as an inhibitor of these enzymes, affecting the metabolic pathways they regulate . Additionally, 4-(4-Nitrobenzoyl)isoquinoline has been shown to interact with DNA topoisomerases, enzymes that play a crucial role in DNA replication and transcription
Cellular Effects
4-(4-Nitrobenzoyl)isoquinoline exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This apoptotic effect is mediated through the intrinsic mitochondrial pathway, leading to the release of cytochrome c and the activation of downstream caspases. Furthermore, 4-(4-Nitrobenzoyl)isoquinoline has been found to inhibit cell proliferation by arresting the cell cycle at the G2/M phase . This cell cycle arrest is associated with the downregulation of cyclin-dependent kinases and the upregulation of cell cycle inhibitors. The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Nitrobenzoyl)isoquinoline involves several key interactions at the molecular level. The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity and altering the metabolism of various substrates . Additionally, 4-(4-Nitrobenzoyl)isoquinoline interacts with the DNA-binding domains of topoisomerases, preventing them from relieving torsional stress during DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells. The compound also modulates gene expression by affecting transcription factors and epigenetic regulators, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Nitrobenzoyl)isoquinoline have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, reducing its efficacy. In in vitro studies, 4-(4-Nitrobenzoyl)isoquinoline has demonstrated sustained inhibitory effects on cell proliferation and apoptosis induction over extended periods . In in vivo studies, the compound has shown consistent anticancer activity, with long-term administration leading to significant tumor regression in animal models .
Dosage Effects in Animal Models
The effects of 4-(4-Nitrobenzoyl)isoquinoline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, 4-(4-Nitrobenzoyl)isoquinoline can cause adverse effects, including hepatotoxicity and nephrotoxicity . The compound has a narrow therapeutic window, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing toxicity. Threshold effects have been observed, where doses below a certain level do not produce significant anticancer activity, highlighting the importance of dose-response studies in preclinical research .
Metabolic Pathways
4-(4-Nitrobenzoyl)isoquinoline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolism, where it is oxidized to form reactive intermediates. These intermediates can further undergo phase II metabolism, involving conjugation reactions with glutathione, glucuronic acid, or sulfate . The metabolic pathways of 4-(4-Nitrobenzoyl)isoquinoline are crucial for its detoxification and elimination from the body. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 4-(4-Nitrobenzoyl)isoquinoline within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Once inside the cell, 4-(4-Nitrobenzoyl)isoquinoline can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by its lipophilicity and affinity for specific binding sites, affecting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(4-Nitrobenzoyl)isoquinoline is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 4-(4-Nitrobenzoyl)isoquinoline interacts with various cytoplasmic proteins and enzymes, influencing cellular metabolism and signaling pathways . In the nucleus, the compound binds to DNA and nuclear proteins, affecting gene expression and DNA processes . The subcellular localization of 4-(4-Nitrobenzoyl)isoquinoline is regulated by specific targeting signals and post-translational modifications, which direct it to its functional sites within the cell .
准备方法
The preparation of 4-(4-Nitrobenzoyl)isoquinoline can be achieved through various synthetic routes. One common method involves the use of aryne intermediates in an aza Diels–Alder reaction with 1,2,4-triazines as dienes . This reaction typically takes place in anhydrous toluene at elevated temperatures under an inert atmosphere. Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .
化学反应分析
4-(4-Nitrobenzoyl)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, such as bromination, to form derivatives like 4-bromo-isoquinoline.
Common reagents used in these reactions include bromine for bromination and reducing agents like hydrogen or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 4-(4-Nitrobenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. As an isoquinoline derivative, it may interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
4-(4-Nitrobenzoyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A simpler structure with similar aromatic properties.
Quinoline: Another nitrogen-containing heterocyclic compound with a fused benzene and pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
The uniqueness of 4-(4-Nitrobenzoyl)isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
isoquinolin-4-yl-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-16(11-5-7-13(8-6-11)18(20)21)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXLAFAJNPKRIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278410 | |
| Record name | 4-Isoquinolinyl(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-65-8 | |
| Record name | 4-Isoquinolinyl(4-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinyl(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



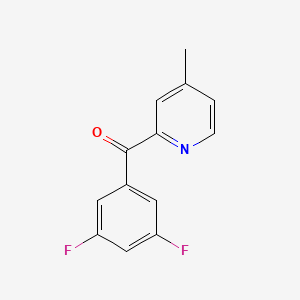
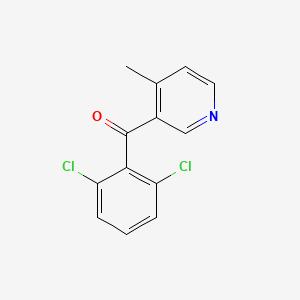

![2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B1463334.png)
![2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1463335.png)
![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride](/img/structure/B1463337.png)
![Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463338.png)
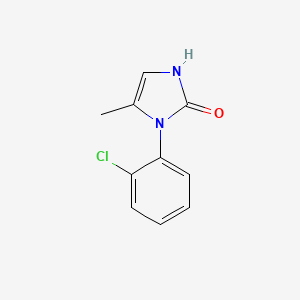
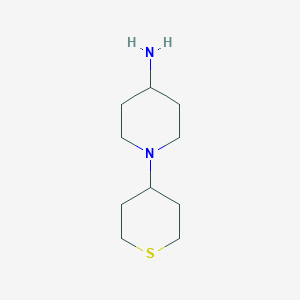
![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)
